molecular formula C8H7FO2 B1661304 3-(Fluoromethyl)benzoic acid CAS No. 89540-19-2

3-(Fluoromethyl)benzoic acid

Cat. No.: B1661304
CAS No.: 89540-19-2
M. Wt: 154.14 g/mol
InChI Key: MZBVPNDZYNYTSW-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)benzoic acid is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzoic acid where a fluoromethyl group is attached to the benzene ring

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules that 3-(Fluoromethyl)benzoic acid interacts with are yet to be identified.

Cellular Effects

It is known that benzoic acid derivatives can influence cell function

Molecular Mechanism

Benzoic acid derivatives are known to participate in various chemical reactions, including free radical reactions and nucleophilic substitutions

Metabolic Pathways

Benzoic acid derivatives are known to participate in various metabolic pathways . The specific enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.

Transport and Distribution

Fluorinated benzoic acids have been used as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)benzoic acid typically involves the introduction of a fluoromethyl group into the benzoic acid structure. One common method is the direct fluorination of methyl benzoate using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as catalytic fluorination or the use of continuous flow reactors. These methods allow for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The fluoromethyl group can be oxidized to form a carboxyl group, resulting in the formation of difluorobenzoic acid.

    Reduction: The compound can be reduced to form 3-(fluoromethyl)benzyl alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Difluorobenzoic acid.

    Reduction: 3-(Fluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Fluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as a bioisostere in drug design, where the fluoromethyl group can mimic other functional groups.

    Medicine: Investigated for its potential use in pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs.

    Industry: Used in the development of agrochemicals and materials with improved properties such as increased resistance to degradation.

Comparison with Similar Compounds

  • 3-(Chloromethyl)benzoic acid
  • 3-(Bromomethyl)benzoic acid
  • 3-(Iodomethyl)benzoic acid

Comparison: 3-(Fluoromethyl)benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased electronegativity and metabolic stability. Compared to its halogenated analogs, the fluoromethyl group provides a better balance between lipophilicity and hydrophilicity, making it a valuable moiety in drug design and other applications.

Properties

IUPAC Name

3-(fluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBVPNDZYNYTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603757
Record name 3-(Fluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89540-19-2
Record name 3-(Fluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2.945 g (11.15 millimoles) of 1,4,7,10,13,16-hexanona-cyclooctadecane (18-Crown-6) are dissolved in 30 ml anhydrous acetonitrile, whereupon 6.48 g (111.54 millimoles) of anhydrous potassium fluoride are added. The mixture is stirred for half an hour and 12 g (55.77 millimoles) of 3-bromomethyl benzoic acid are added. The reaction mixture is stirred at 50° C. for 3 hours, whereupon it is filtered and the filtrate is evaporated in vacuo. The residue is taken up in 100 ml of ethyl acetate and the suspension is washed with 15 ml of water, 15 ml of a saturated sodium chloride solution, dried over sodium sulfate, filtered and the organic solvent is distilled off in vacuo. Thus 7.3 g of the title compound are obtained, yield 85%.
[Compound]
Name
1,4,7,10,13,16-hexanona-cyclooctadecane
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2.945 g
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6.48 g
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30 mL
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12 g
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reactant
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Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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